
Cycloastragenol
Descripción general
Descripción
Cycloastragenol is a tetracyclic triterpenoid compound isolated from the root of Astragalus membranaceus, a traditional Chinese medicinal herb. It is known for its potential anti-aging properties and ability to activate telomerase, an enzyme that extends telomeres, thereby promoting cellular longevity .
Métodos De Preparación
Cycloastragenol can be synthesized through various methods, primarily involving the hydrolysis of astragaloside IV, another compound found in Astragalus membranaceus. The main preparation methods include:
Acid Hydrolysis: This method involves the use of acidic conditions to break down astragaloside IV into this compound.
Enzymatic Hydrolysis: Specific enzymes, such as β-xylosidase and β-glucosidase, are used to catalyze the hydrolysis of astragaloside IV.
Smith Degradation: This method involves the oxidative cleavage of glycosidic bonds in astragaloside IV to produce this compound.
Industrial production methods often involve optimizing these processes to increase yield and purity. For example, a two-step enzymatic catalysis process has been developed to improve the efficiency of this compound production .
Análisis De Reacciones Químicas
Cycloastragenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-3-one.
Reduction: The reduction of this compound-3-one-6-O-glucoside results in this compound-6-O-glucoside.
Substitution: Chemical modifications can be made to this compound to enhance its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are often derivatives of this compound with enhanced pharmacological properties .
Aplicaciones Científicas De Investigación
Hepatoprotective Effects
Cycloastragenol has demonstrated notable hepatoprotective efficacy, particularly in models of liver fibrosis. A study indicated that treatment with this compound at a dosage of 200 mg/kg significantly reduced collagen deposition and improved liver function by decreasing serum levels of alanine aminotransferase and bilirubin in carbon tetrachloride-induced liver fibrosis in mice. The compound was found to upregulate matrix metalloproteinases (MMPs) involved in fibrosis resolution and downregulate pro-fibrotic mediators such as TGF-β1, highlighting its potential as a therapeutic agent for liver diseases .
Parameter | Control (CCl4) | This compound (200 mg/kg) |
---|---|---|
Collagen deposition | High | Low |
Serum alanine aminotransferase | Elevated | Reduced |
Serum bilirubin | Elevated | Reduced |
MMP8, MMP9, MMP12 levels | Low | Increased |
Immunomodulatory Properties
Research has shown that this compound can enhance T cell proliferation and telomerase activity, suggesting its role as an immunomodulatory agent. In vitro studies indicated that this compound increased the proliferative capacity of CD4 and CD8 T cells, which are crucial for adaptive immunity. This enhancement is associated with the activation of telomerase, potentially contributing to improved immune responses in aging individuals .
Anti-Aging and Senolytic Effects
This compound has been identified as a novel senolytic agent that can induce apoptosis in senescent cells. Its ability to activate telomerase not only promotes cellular longevity but also enhances the circadian rhythm in aging models. This dual action positions this compound as a promising candidate for interventions aimed at mitigating age-related decline .
Therapeutic Potential in Ulcerative Colitis
In experimental models of ulcerative colitis, this compound exhibited protective effects by modulating key inflammatory pathways. Treatment with this compound significantly reduced the expression of inflammatory markers such as TNF-α and active caspase-3, while improving histological features of intestinal damage. These findings suggest that this compound may serve as a therapeutic option for managing inflammatory bowel diseases .
Neuroprotective Effects
Emerging evidence indicates that this compound may possess neuroprotective properties. It has been shown to alleviate oxidative stress and enhance neuronal survival in models of neurodegeneration, potentially through the modulation of apoptotic pathways and inflammation . This suggests its potential application in treating neurodegenerative diseases.
Mecanismo De Acción
Cycloastragenol exerts its effects primarily through the activation of telomerase, which helps maintain telomere length and promotes cellular longevity. It also induces apoptosis in senescent cells by inhibiting Bcl-2 antiapoptotic family proteins and the PI3K/AKT/mTOR pathway . Additionally, this compound enhances the antiviral response in human CD8+ T-lymphocytes and induces CREB activation in various cell types .
Comparación Con Compuestos Similares
Cycloastragenol is often compared with other triterpenoids such as:
Astragaloside IV: The glycoside precursor of this compound, known for its similar anti-aging properties but with lower bioavailability.
Ginsenosides: Triterpenoid saponins found in ginseng with comparable pharmacological activities but different molecular targets.
Betulinic Acid: Another triterpenoid with anti-cancer and anti-inflammatory properties, but lacking telomerase activation.
This compound stands out due to its potent telomerase activation and higher lipid solubility, making it more bioavailable and effective in transdermal applications .
Propiedades
IUPAC Name |
15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNXORDXYGDTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84605-18-5 | |
Record name | (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.